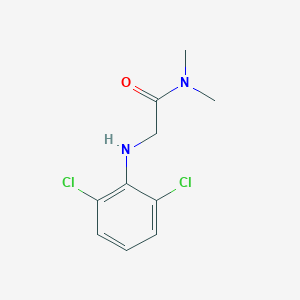![molecular formula C15H20N4O B7580964 3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. This compound belongs to the oxadiazole family, which is known for its potential as an anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agent.
作用機序
The mechanism of action of 3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways involved in cancer cell growth, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and upregulating pro-apoptotic proteins. This compound also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, it has been reported to inhibit cancer cell migration and invasion by downregulating MMPs and upregulating tissue inhibitors of metalloproteinases (TIMPs).
実験室実験の利点と制限
The advantages of using 3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole in lab experiments include its diverse range of biological activities, low toxicity, and high potency. This compound can be easily synthesized and modified to improve its biological activity and selectivity. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of 3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole. One of the potential areas of application is in the treatment of multidrug-resistant bacterial and fungal infections. This compound can be further modified to improve its antibacterial and antifungal activity and reduce the risk of resistance development. Another potential area of application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound can be used to develop novel anti-inflammatory agents that target specific signaling pathways involved in inflammation. Finally, this compound can be used as a lead compound for the development of new anticancer agents with improved selectivity and efficacy.
合成法
The synthesis of 3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole can be achieved through various methods. One of the commonly used methods involves the reaction of benzyl bromide with 3-methylpiperazine in the presence of a base to form 3-Benzyl-3-methylpiperazine. This intermediate is then reacted with cyanic acid to form 3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole. The yield of this method is reported to be around 70%.
科学的研究の応用
3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing cancer cell migration and invasion.
In addition to its anticancer activity, 3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole has also been found to possess antibacterial, antifungal, antiviral, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi, such as Candida albicans. This compound has also been reported to exhibit antiviral activity against HIV-1 and herpes simplex virus type 1 (HSV-1).
特性
IUPAC Name |
3-benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-12-10-19(8-7-16-12)11-15-17-14(18-20-15)9-13-5-3-2-4-6-13/h2-6,12,16H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPCBVZAGIQJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=NC(=NO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
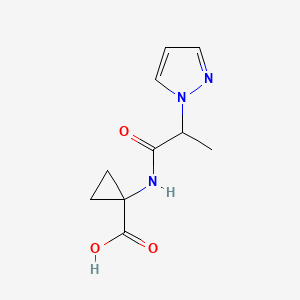
![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
![1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)
![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)
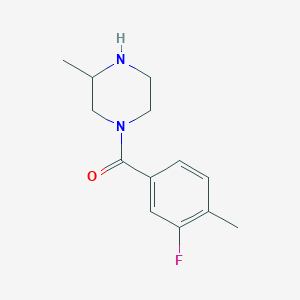

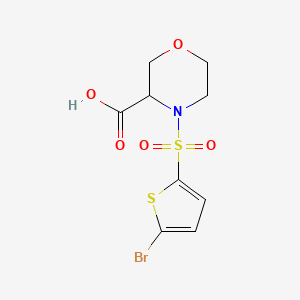

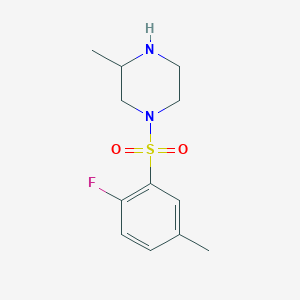
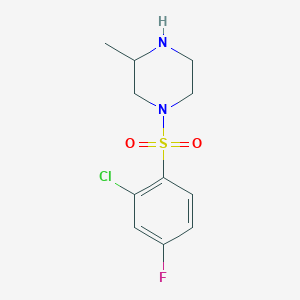
![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
